3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile
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Overview
Description
3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-1,3-benzoxazole and piperazine.
Reaction Conditions: The benzoxazole derivative is reacted with piperazine under controlled conditions to form an intermediate compound.
Final Step: The intermediate is then reacted with benzonitrile to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile include other benzoxazole derivatives such as:
- 5-Methyl-1,3-benzoxazol-2-ylamine
- 4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- 2-Methyl-1,3-benzoxazol-5-amine
These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
3-[1-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-6-7-20-19(12-15)23-21(26-20)25-10-8-24(9-11-25)16(2)18-5-3-4-17(13-18)14-22/h3-7,12-13,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWONPSWJHSCVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCN(CC3)C(C)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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